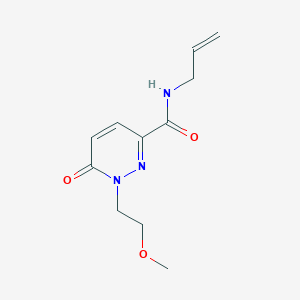

n-Allyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

Molecular Formula |

C11H15N3O3 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

1-(2-methoxyethyl)-6-oxo-N-prop-2-enylpyridazine-3-carboxamide |

InChI |

InChI=1S/C11H15N3O3/c1-3-6-12-11(16)9-4-5-10(15)14(13-9)7-8-17-2/h3-5H,1,6-8H2,2H3,(H,12,16) |

InChI Key |

LHHQPRDIGAUXDP-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C(=O)C=CC(=N1)C(=O)NCC=C |

Origin of Product |

United States |

Preparation Methods

Pyridazine Ring Construction

Pyridazine synthesis often begins with cyclocondensation of 1,4-dicarbonyl compounds with hydrazines. For example, reacting dimethyl acetylenedicarboxylate with hydrazine hydrate yields 3,6-dihydroxypyridazine, which can be dehydrogenated to the aromatic system. However, the 6-oxo-1,6-dihydropyridazine motif in the target compound suggests partial saturation, typically achieved through controlled reduction or tautomerization.

Functionalization at Position 1

Introducing the 2-methoxyethyl group at position 1 requires alkylation. A patent application (US20200237757) describes similar substitutions using 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Steric hindrance from the pyridazine ring may necessitate prolonged reaction times (12–24 hours).

Carboxamide Formation at Position 3

Carboxylic Acid Activation

The 3-carboxamide group is installed via coupling the corresponding carboxylic acid with allylamine. Search results highlight the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile or DMF. For example, a 70% yield was reported for a related pyridinecarboxamide using EDC/HOBt at room temperature for 24 hours.

Amine Coupling

Allylamine, a primary amine, reacts efficiently with the activated ester intermediate. The reaction’s success depends on maintaining anhydrous conditions to prevent hydrolysis. Post-coupling, purification via chromatography (e.g., chloroform:methanol:ammonia) isolates the target amide.

Optimization Challenges and Solutions

Regioselectivity in Alkylation

Competing alkylation at ring nitrogen versus exocyclic positions can occur. Patent data suggests using bulky bases (e.g., diisopropylethylamine) to favor N-alkylation over O-alkylation. For instance, substituting 2-methoxyethyl iodide under inert atmosphere (N₂) at 0°C minimizes side reactions.

Steric and Electronic Effects

The 2-methoxyethyl group’s steric bulk may slow subsequent reactions. Kinetic studies indicate that increasing reaction temperatures to 80°C improves alkylation rates but risks decomposition. Electronic effects from the pyridazine ring’s electron-withdrawing substituents further complicate nucleophilic attacks, necessitating polar aprotic solvents like DMF or DMSO.

Alternative Strategies and Emerging Methods

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed Buchwald-Hartwig amination could directly introduce the allyl group. However, the pyridazine ring’s electron-deficient nature may require specialized ligands (e.g., Xantphos) to facilitate oxidative addition.

Enzymatic Amidations

Recent advances in biocatalysis propose lipase-mediated amide bond formation under mild conditions. While untested for this compound, such methods could reduce racemization and improve green chemistry metrics.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC methods using C18 columns (acetonitrile/water gradient) achieve >95% purity, critical for pharmacological applications.

Scale-Up and Industrial Considerations

Kilogram-scale synthesis requires optimizing solvent recovery and minimizing toxic byproducts. Continuous flow systems enhance heat transfer during exothermic steps (e.g., alkylation), improving safety and yield. Cost analyses highlight EDC as a major expense, prompting investigations into cheaper alternatives like propylphosphonic anhydride (T3P).

Chemical Reactions Analysis

Condensation Reactions

The dihydropyridazine core is typically synthesized via multistep condensation reactions. For example, analogous dihydropyridine derivatives are formed through:

-

Nucleophilic substitution involving hydride transfer or alkylation to install substituents at the 1-position .

-

Cyclization of β-keto esters with aldehydes or ketones to form the heterocyclic ring .

-

Reductive amination to introduce amide functionalities, as seen in indole-containing compounds .

| Reaction Type | Key Reagents/Conditions | Reference |

|---|---|---|

| Cyclization via β-keto ester | Aldehydes/ketones, acidic conditions | |

| Reductive amination | Amine, carbonyl reagent, reducing agents |

Nucleophilic Substitution

The carboxamide group at position 3 is susceptible to nucleophilic attack:

-

Hydrolysis : Under acidic or basic conditions, the amide can hydrolyze to form a carboxylic acid or its conjugate base .

-

Alkylation/Acylation : Substitution at the amide nitrogen may occur via electrophilic reagents (e.g., alkyl halides) .

Oxidation of the Dihydropyridazine Ring

The dihydropyridazine ring can undergo oxidation to form a fully aromatic pyridazine:

-

Oxidizing agents : Manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) under acidic conditions .

-

Result : Conversion of the 6-oxo group to a carbonyl, stabilizing the ring system.

Cycloaddition Reactions

The allyl group at the 1-position may participate in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) .

Hydrolysis of the Amide Group

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| LiOH, MeOH/H₂O, 50°C | Carboxylic acid | 67% | |

| Thionyl chloride, toluene | Acid chloride | NA |

Oxidation to Pyridazine Derivatives

| Reagent | Reaction Conditions | Outcome | Reference |

|---|---|---|---|

| KMnO₄, H⁺ | Oxidation of 6-oxo group | Fully aromatic pyridazine |

Pharmaceutical Targets

-

Enzyme inhibition : The carboxamide group may bind to active sites in enzymes (e.g., kinases) .

-

Antimicrobial activity : Analogous dihydropyridine derivatives show antibacterial effects .

Structural Stability

The dihydropyridazine ring’s aromaticity and substituent effects (e.g., electron-donating methoxyethyl group) influence reactivity. For example:

Scientific Research Applications

n-Allyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Allyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: The target compound’s allyl and 2-methoxyethyl groups offer moderate hydrophobicity and polarity, which may balance solubility and membrane permeability. The trans-3-methoxycyclobutyl moiety in Compound 20 adds conformational rigidity, which could enhance selectivity for specific biological targets.

Lumping Strategy Relevance: As per the lumping strategy (grouping structurally similar compounds), both compounds share a pyridazinone core, suggesting comparable reactivity or degradation pathways (e.g., oxidation at the 6-oxo position) . However, substituent diversity necessitates individualized assessment of properties like toxicity and environmental persistence.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing n-Allyl-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide and structurally related pyridazinone derivatives?

- Methodology : Use multi-step organic synthesis involving coupling reactions (e.g., amide bond formation) and functional group modifications. For example, intermediate pyridazinone cores can be synthesized via cyclization of hydrazines with diketones or β-keto esters, followed by allylation and alkoxyalkylation steps. Purification typically employs flash chromatography (e.g., 0–100% EtOAc in cyclohexane) and trituration with ether .

- Key Considerations : Optimize reaction conditions (solvent, temperature, catalyst) to minimize side products. Monitor reactions via TLC or HPLC.

Q. How can the stability and storage conditions of this compound be optimized for experimental reproducibility?

- Methodology : Conduct accelerated stability studies under varying temperatures, humidity, and light exposure. Use techniques like NMR or HPLC to track degradation products. Store the compound in airtight containers at –20°C, protected from light and moisture, based on stability data from structurally similar dihydropyridazines .

Q. What spectroscopic and chromatographic techniques are suitable for characterizing this compound?

- Methodology :

- NMR : Confirm structural integrity (e.g., allyl and methoxyethyl substituents via and NMR).

- HPLC-MS : Verify purity and molecular weight.

- FT-IR : Identify functional groups (e.g., carbonyl stretches at ~1700 cm).

Q. What preliminary biological assays are appropriate for evaluating its bioactivity?

- Methodology : Screen against target enzymes (e.g., proteasome or MEK kinases) using in vitro inhibition assays. For example, use fluorescence-based protease activity assays or kinase inhibition profiling, as demonstrated for related pyridazinone MEK inhibitors .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to specific biological targets?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites (e.g., MEK kinases).

- Use quantum chemical calculations (DFT) to analyze electronic properties and reactive sites.

- Apply molecular dynamics simulations to assess binding stability.

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

- Methodology :

- Systematic Variant Testing : Synthesize analogs with incremental substitutions (e.g., varying allyl/methoxyethyl groups) to isolate contributing factors.

- Data Integration : Use cheminformatics tools to correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity.

- Meta-Analysis : Compare results with published SARs for pyridazinone proteasome inhibitors .

Q. What strategies are effective for scaling up synthesis while maintaining purity and yield?

- Methodology :

- Process Optimization : Use flow chemistry or microwave-assisted synthesis to enhance efficiency.

- Separation Technologies : Implement membrane filtration or preparative HPLC for high-purity isolation, as classified under CRDC subclass RDF2050104 .

Q. How can experimental phasing and crystallography improve structural elucidation?

- Methodology :

- X-ray Crystallography : Grow single crystals via vapor diffusion. Refine structures using SHELX programs (e.g., SHELXL for small-molecule refinement).

- Twinned Data Handling : Apply SHELXPRO for macromolecular interfaces in cases of high-resolution twinned data .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.